1-{3-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1-[3-({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a unique combination of triazinoindole and benzodiazolone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: This step involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the triazinoindole core.
Attachment of the Propyl Group: The propyl group is introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Formation of the Benzodiazolone Ring: The final step involves the cyclization of the intermediate product to form the benzodiazolone ring, typically using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazolone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazinoindole derivatives.
Substitution: Formation of substituted benzodiazolone derivatives.
Scientific Research Applications
1-[3-({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[3-({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-Nitro-4-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone
- 3-(methylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
Uniqueness
1-[3-({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE is unique due to its combination of triazinoindole and benzodiazolone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H22N6OS |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-[3-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H22N6OS/c1-2-12-27-17-10-5-3-8-15(17)19-20(27)24-21(26-25-19)30-14-7-13-28-18-11-6-4-9-16(18)23-22(28)29/h3-6,8-11H,2,7,12-14H2,1H3,(H,23,29) |
InChI Key |
FAFMGCUBSVOGPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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